6-(dimethylphosphoryl)pyridine-3-carboxylic acid
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Overview
Description
6-(dimethylphosphoryl)pyridine-3-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group at the 3-position and a dimethylphosphoryl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(dimethylphosphoryl)pyridine-3-carboxylic acid typically involves the phosphorylation of pyridine derivatives. One common method includes the reaction of pyridine-3-carboxylic acid with dimethylphosphoryl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphorylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale phosphorylation processes using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(dimethylphosphoryl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine or phosphine oxide.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate substitution reactions.
Major Products
Oxidation: Higher oxidation state derivatives of the phosphoryl group.
Reduction: Phosphine or phosphine oxide derivatives.
Substitution: Esters or amides derived from the carboxylic acid group.
Scientific Research Applications
6-(dimethylphosphoryl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized pyridine derivatives.
Mechanism of Action
The mechanism of action of 6-(dimethylphosphoryl)pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carboxylic acid: Lacks the dimethylphosphoryl group, resulting in different chemical and biological properties.
6-(dimethylamino)pyridine-3-carboxylic acid: Contains a dimethylamino group instead of a dimethylphosphoryl group, leading to variations in reactivity and applications.
Uniqueness
6-(dimethylphosphoryl)pyridine-3-carboxylic acid is unique due to the presence of both a carboxylic acid and a dimethylphosphoryl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
2624118-90-5 |
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Molecular Formula |
C8H10NO3P |
Molecular Weight |
199.1 |
Purity |
95 |
Origin of Product |
United States |
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